4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride

Description

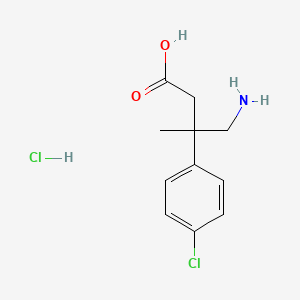

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride is a synthetic organic compound featuring a β-amino acid backbone with a 4-chlorophenyl group at position 3 and a methyl substituent at the same carbon. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development. The compound is structurally related to baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a clinically used GABAB receptor agonist for treating spasticity .

Properties

IUPAC Name |

4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8;/h2-5H,6-7,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHSEJLDYOKSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride typically involves multiple steps. One common method starts with the chlorination of a suitable precursor to introduce the chlorophenyl group. This is followed by the introduction of the amino group through a substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the molecule.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.

Scientific Research Applications

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Baclofen and Arbaclofen Hydrochloride

- Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid): The parent compound lacks the methyl group and hydrochloride salt. It has a molecular weight of 213.66 g/mol and is used as a muscle relaxant.

- Arbaclofen Hydrochloride ((R)-Baclofen HCl): The (R)-enantiomer of baclofen’s hydrochloride salt (C10H13Cl2NO2, MW 250.12 g/mol) exhibits stereospecific GABAB receptor activation. Unlike the target compound, it lacks the 3-methyl group .

Halogen-Substituted Analogs

- (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride: Features a chlorine substituent at the phenyl ring’s meta position (vs. para in the target compound). This positional isomerism may reduce receptor binding affinity due to altered steric and electronic effects .

- (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic Acid Hydrochloride: Incorporates two chlorine atoms, increasing molecular weight (MW 248.1 g/mol) and lipophilicity, which could enhance blood-brain barrier penetration compared to monosubstituted analogs .

Functional Group Variants

- (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride: Substitutes chlorine with a cyano group (C10H12ClN2O2, MW 233.67 g/mol). The electron-withdrawing cyano group may alter metabolic stability and solubility .

- 4-Amino-3-(4-cyclopropylphenyl)butanoic Acid: Replaces chlorine with a cyclopropyl group, introducing steric bulk that could hinder receptor interactions .

Physicochemical and Pharmacological Properties

Physicochemical Comparison

Pharmacological Insights

- Target Compound: The 3-methyl group may increase metabolic stability by sterically shielding the amino group from enzymatic degradation. However, its GABAB affinity remains unstudied in the provided evidence.

- Baclofen Analogs: Substitutions at the phenyl ring (e.g., cyano, dichloro) or esterification (e.g., methyl ester in PA 02 0701029, MW 264.15 g/mol) modulate bioavailability and receptor interaction .

Biological Activity

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride, commonly known as Baclofen, is a derivative of gamma-aminobutyric acid (GABA) and is primarily recognized for its muscle relaxant properties. It is used clinically to treat spasticity resulting from multiple sclerosis, spinal cord injuries, and other neurological conditions. This article explores the biological activity of Baclofen, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

Baclofen acts as a GABA_B receptor agonist, which plays a crucial role in its therapeutic effects. The compound's ability to modulate neurotransmitter release contributes to its muscle relaxant and analgesic properties.

Mechanism of Action:

- GABA_B Receptor Agonism: Baclofen binds to GABA_B receptors in the central nervous system (CNS), leading to hyperpolarization of neurons and reduced excitability.

- Inhibition of Presynaptic Neurotransmitter Release: By decreasing calcium influx through voltage-gated calcium channels, Baclofen inhibits the release of excitatory neurotransmitters like glutamate.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of Baclofen and related compounds. For instance, research indicated that derivatives of 4-chlorophenyl compounds exhibited moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans . The study highlighted the structure-activity relationship (SAR) that informs the design of more potent antimicrobial agents.

Table 1: Antimicrobial Activity of Baclofen Derivatives

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Toxicity Studies

Toxicological assessments have shown that while Baclofen exhibits therapeutic benefits, it can also induce side effects such as sedation and dizziness. In aquatic toxicity tests using Daphnia magna, certain derivatives demonstrated lower toxicity compared to their parent compounds . This highlights the importance of structural modifications in reducing adverse effects.

Table 2: Toxicity Assessment in Aquatic Models

| Compound Name | Toxicity Level (D. magna) |

|---|---|

| 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid | Moderate |

| N-acyl-α-amino acids | High |

| 1,3-Oxazol-5(4H)-one | Non-toxic |

Case Studies

-

Clinical Efficacy in Spasticity Management:

A clinical trial evaluated Baclofen's efficacy in patients with multiple sclerosis. Results showed significant reductions in muscle tone and spasticity scores compared to placebo groups . -

Comparative Analysis with Other Muscle Relaxants:

A comparative study indicated that Baclofen was more effective than diazepam in managing spasticity without the sedative side effects commonly associated with benzodiazepines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.